2-Chloro-N-ethyl-4-hydroxybenzamide
Description
2-Chloro-N-ethyl-4-hydroxybenzamide is a substituted benzamide derivative characterized by a chloro group at the 2-position, a hydroxy group at the 4-position of the benzene ring, and an ethyl substituent on the amide nitrogen. The ethyl group may influence solubility, metabolic stability, and intermolecular interactions compared to methyl or aryl substituents .
Properties
IUPAC Name |
2-chloro-N-ethyl-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVYOQONITUJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-ethyl-4-hydroxybenzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Chlorination: Aniline is chlorinated to introduce the chloro group at the desired position.
Acylation: The chlorinated aniline undergoes acylation with ethyl chloroformate to form the benzamide structure.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the fourth position.
Industrial Production Methods: Industrial production of 2-Chloro-N-ethyl-4-hydroxybenzamide may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.
Types of Reactions:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the chloro group or reduce the benzamide to an amine.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Major Products:
Substitution: Products depend on the nucleophile used, such as amines or ethers.
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or dechlorinated benzamides.
Scientific Research Applications
2-Chloro-N-ethyl-4-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Biological Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The ethyl group attached to the nitrogen atom can affect the compound’s solubility and permeability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
2-Chloro-4-hydroxy-N-methylbenzamide
- Structure : Differs by a methyl group instead of ethyl on the amide nitrogen.
- Applications : Demonstrated versatility in drug development (e.g., kinase inhibitors) and material science (enhanced thermal stability in polymers) .
- Metabolic Profile : Methyl groups typically confer higher metabolic stability than ethyl due to reduced steric hindrance, but ethyl may improve lipophilicity for membrane permeability .
4-Chloro-N-(2-methoxyphenyl)benzamide
2-Chloro-N-[N-(4-chlorobenzoyl)hydrazinocarbothioyl]benzamide
- Structure: Incorporates a hydrazinocarbothioyl moiety, enabling metal chelation. The absence of this group in 2-Chloro-N-ethyl-4-hydroxybenzamide limits its coordination chemistry but simplifies synthetic routes .
Physicochemical Properties
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
